(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile
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Overview
Description
(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and a phenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form a chalcone intermediate This intermediate is then reacted with phenylhydrazine to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, nucleophiles
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators. Its anti-cancer effects may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in the synthesis of pyrazoles and other heterocyclic compounds.
Acetylacetone: Another similar compound used in the synthesis of various organic molecules.
Uniqueness
(2-hydroxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H21N3O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]acetonitrile |
InChI |
InChI=1S/C24H21N3O2/c1-29-19-13-11-17(12-14-19)21-15-22(18-7-3-2-4-8-18)27(26-21)23(16-25)20-9-5-6-10-24(20)28/h2-14,22-23,28H,15H2,1H3 |
InChI Key |
BCIUBXDTQNXTMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC=CC=C4O |
Origin of Product |
United States |
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